molecular formula C41H50N8O8 B606754 Coblopasvir CAS No. 1312608-46-0

Coblopasvir

Katalognummer B606754
CAS-Nummer: 1312608-46-0
Molekulargewicht: 782.89
InChI-Schlüssel: JBYJTCVXUMWTJJ-YRCZKMHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Coblopasvir is an investigational drug that is currently under clinical trial . It is a small molecule and is classified as an antiviral agent . Coblopasvir is being studied for its safety and efficacy in the treatment of Chronic Hepatitis C . It is a potent pangenotypic inhibitor of HCV nonstructural protein 5A (NS5A), exhibiting picomolar antiviral activity against HCV replicons across a variety of genotypes .


Synthesis Analysis

Coblopasvir Hydrochloride is synthesized using catechol as a raw material. The synthesis process involves the creation of Coblopasvir Dibromide first, followed by a series of chemical reactions such as coupling and refluxing .


Molecular Structure Analysis

The molecular structure of Coblopasvir is complex, with a molecular weight of 782.899 . It has a chemical formula of C41H50N8O8 .


Chemical Reactions Analysis

Coblopasvir demonstrates an additive or synergic effect when combined with interferon, NS3/4A protease inhibitor, or NS5B nucleotide analogue . There is no detected cross-resistance with protease inhibitors .


Physical And Chemical Properties Analysis

Coblopasvir is a solid substance with a molecular weight of 782.899 . It has a chemical formula of C41H50N8O8 . The compound is stable under normal conditions and should be stored at 4°C, sealed, and away from moisture and light .

Wissenschaftliche Forschungsanwendungen

  • Coblopasvir and Sofosbuvir for Chronic Hepatitis C Virus Infection in China : This Phase 3 trial evaluated the combination of Coblopasvir, a pangenotypic non-structural protein 5A (NS5A) inhibitor, with Sofosbuvir in Chinese patients with chronic HCV infection. The study highlighted the need for an affordable and effective treatment regimen in this demographic and found this combination to be effective and safe (Gao et al., 2020).

  • Safety and Efficacy in Patients with HCV Infections with or without Compensated Cirrhosis : Another study focused on the safety and efficacy of Coblopasvir and Sofosbuvir in patients with various HCV genotypes, both with and without compensated cirrhosis. It reported high rates of sustained virologic response and a good safety profile (Rao et al., 2020).

Wirkmechanismus

Coblopasvir is an NS5A inhibitor that inhibits the replication and assembly of HCV . It is often used in combination with sofosbuvir, a NS5B polymerase inhibitor .

Safety and Hazards

Coblopasvir is intended for research use and is not for human or veterinary diagnostic or therapeutic use . It has been approved by the Chinese National Medical Products Administration (CNMPA) for the treatment of HCV .

Eigenschaften

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N8O8/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53)/t30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYJTCVXUMWTJJ-YRCZKMHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)OCO5)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coblopasvir

CAS RN

1312608-46-0
Record name Coblopasvir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312608460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coblopasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name COBLOPASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XWL3R65W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.